molecular formula C22H21N3O3 B2663618 3-(1,3-benzodioxol-5-yl)-2-cyano-N-cyclohexyl-N-pyridin-2-ylprop-2-enamide CAS No. 721902-26-7

3-(1,3-benzodioxol-5-yl)-2-cyano-N-cyclohexyl-N-pyridin-2-ylprop-2-enamide

Cat. No.: B2663618
CAS No.: 721902-26-7
M. Wt: 375.428
InChI Key: JKZMAFLOHQBSIS-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-yl)-2-cyano-N-cyclohexyl-N-pyridin-2-ylprop-2-enamide is a complex organic compound known for its unique structure and potential applications in various fields such as chemistry, biology, and medicine

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-2-cyano-N-cyclohexyl-N-pyridin-2-ylprop-2-enamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-2-cyano-N-cyclohexyl-N-pyridin-2-ylprop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow processes and the use of recyclable catalysts are often employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-yl)-2-cyano-N-cyclohexyl-N-pyridin-2-ylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium cyanide or potassium cyanide for nucleophilic substitution; halogens for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-2-cyano-N-cyclohexyl-N-pyridin-2-ylprop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it may modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis. This mechanism is particularly relevant in its potential anticancer applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-benzodioxol-5-yl)-2-cyano-N-cyclohexyl-N-pyridin-2-ylprop-2-enamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential biological activities. Its ability to modulate microtubule assembly and induce apoptosis makes it a promising candidate for further research in cancer therapy.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-2-cyano-N-cyclohexyl-N-pyridin-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c23-14-17(12-16-9-10-19-20(13-16)28-15-27-19)22(26)25(18-6-2-1-3-7-18)21-8-4-5-11-24-21/h4-5,8-13,18H,1-3,6-7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZMAFLOHQBSIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2=CC=CC=N2)C(=O)C(=CC3=CC4=C(C=C3)OCO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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